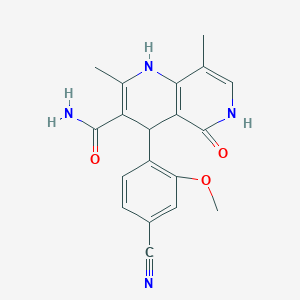![molecular formula C42H43OP B12874895 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol is a complex organic compound that features a phenol group and a dicyclohexylphosphanyl group
Vorbereitungsmethoden
The synthesis of 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Analyse Chemischer Reaktionen
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol in catalytic processes involves its role as a ligand. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphine ligands like triphenylphosphine and CyJohnPhos. Compared to these, 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol offers unique steric and electronic properties due to its bulky dicyclohexyl groups and extended aromatic system . This makes it particularly effective in certain catalytic applications where traditional ligands may not perform as well.
Eigenschaften
Molekularformel |
C42H43OP |
|---|---|
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol |
InChI |
InChI=1S/C42H43OP/c43-41-23-9-7-21-39(41)36-16-12-15-35(30-36)34-14-11-13-33(29-34)31-25-27-32(28-26-31)40-22-8-10-24-42(40)44(37-17-3-1-4-18-37)38-19-5-2-6-20-38/h7-16,21-30,37-38,43H,1-6,17-20H2 |
InChI-Schlüssel |
DUTBLKFTVPXVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)C7=CC=CC=C7O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
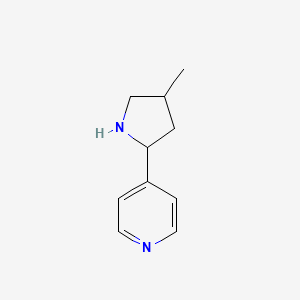
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
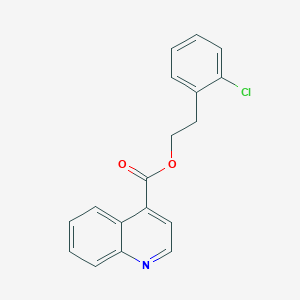
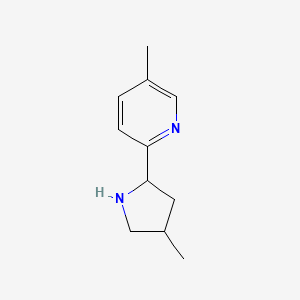
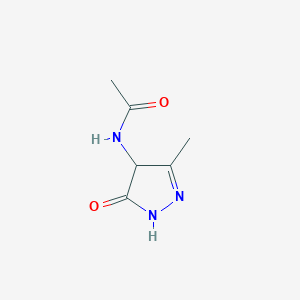
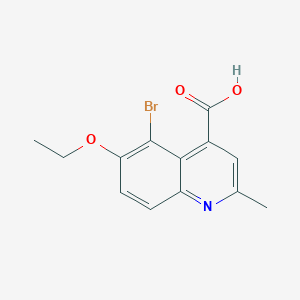
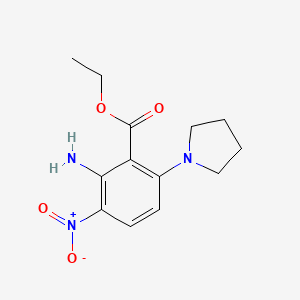

copper](/img/structure/B12874855.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
